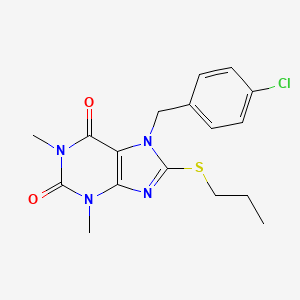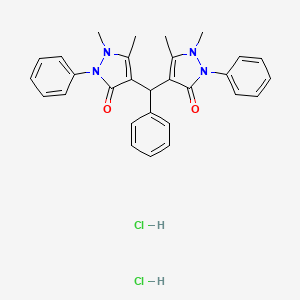![molecular formula C17H13BrClN3O3S B15079709 ({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B15079709.png)
({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid: is a complex organic compound that features a triazole ring, bromophenyl, and chlorophenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of Bromophenyl and Chlorophenoxy Groups: These groups can be introduced via nucleophilic substitution reactions. For instance, the bromophenyl group can be added using a brominated phenyl derivative, while the chlorophenoxy group can be introduced using a chlorophenol derivative.
Thioacetic Acid Addition: The final step involves the addition of thioacetic acid to the triazole ring, which can be achieved through a thiol-ene reaction under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and chlorophenoxy groups can enhance binding affinity through hydrophobic interactions and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ({4-(4-chlorophenyl)-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
- ({4-(4-fluorophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
- ({4-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
Uniqueness
({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid: is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Eigenschaften
Molekularformel |
C17H13BrClN3O3S |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
2-[[4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C17H13BrClN3O3S/c18-11-1-5-13(6-2-11)22-15(20-21-17(22)26-10-16(23)24)9-25-14-7-3-12(19)4-8-14/h1-8H,9-10H2,(H,23,24) |
InChI-Schlüssel |
DSGWBOVAMSMWBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC(=O)O)COC3=CC=C(C=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079643.png)
![3-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B15079648.png)
![4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine](/img/structure/B15079653.png)
![5-(2-Bromophenyl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079656.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B15079675.png)
![(2Z)-4,4,4-trifluoro-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylbutane-1,3-dione](/img/structure/B15079685.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B15079695.png)

![4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol](/img/structure/B15079711.png)
![ethyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B15079716.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B15079721.png)
![N-(3-chlorophenyl)-2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B15079727.png)
![3-(5-methylthiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079731.png)
